Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate
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Overview
Description
Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the chlorophenyl group: This step can be performed using a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chlorophenyl group is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the diethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents such as lithium aluminum hydride.
Major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives.
Scientific Research Applications
Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of caspase enzymes and the modulation of signaling pathways such as the PI3K/Akt pathway .
Comparison with Similar Compounds
Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
649569-74-4 |
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Molecular Formula |
C18H19ClO4S |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
diethyl 2-[[5-(4-chlorophenyl)thiophen-3-yl]methyl]propanedioate |
InChI |
InChI=1S/C18H19ClO4S/c1-3-22-17(20)15(18(21)23-4-2)9-12-10-16(24-11-12)13-5-7-14(19)8-6-13/h5-8,10-11,15H,3-4,9H2,1-2H3 |
InChI Key |
NUQUUQUCFLMHLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CSC(=C1)C2=CC=C(C=C2)Cl)C(=O)OCC |
Origin of Product |
United States |
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